4H-Pyrrolo(2,1-c)(1,4)benzothiazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
43153-80-6 |
|---|---|
Molecular Formula |
C11H9NS |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
4H-pyrrolo[2,1-c][1,4]benzothiazine |
InChI |
InChI=1S/C11H9NS/c1-2-6-11-10(5-1)12-7-3-4-9(12)8-13-11/h1-7H,8H2 |
InChI Key |
XMFVLRPTVSHFIZ-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CN2C3=CC=CC=C3S1 |
Canonical SMILES |
C1C2=CC=CN2C3=CC=CC=C3S1 |
Other CAS No. |
43153-80-6 |
Synonyms |
4H-pyrrolo(2,1-c)(1,4)benzothiazine |
Origin of Product |
United States |
Contextualization Within Fused Heterocyclic Chemistry
Fused heterocyclic compounds, characterized by the sharing of an edge between at least two rings, are a cornerstone of modern medicinal chemistry. The fusion of different heterocyclic rings can lead to novel chemical entities with unique three-dimensional structures and electronic properties. This, in turn, can result in enhanced biological activity and target selectivity compared to their monocyclic counterparts.
The 1,4-benzothiazine ring system, a fusion of a benzene (B151609) and a thiazine (B8601807) ring containing both nitrogen and sulfur, is a privileged scaffold in drug discovery. rsc.org Its derivatives are known to exhibit a wide spectrum of biological activities. rsc.orgnih.gov When this is further fused with a pyrrole (B145914) ring, a five-membered aromatic heterocycle, the resulting 4H-Pyrrolo(2,1-c)(1,4)benzothiazine scaffold gains additional structural complexity and potential for diverse biological interactions. ontosight.ai This tricyclic system provides a rigid framework that can be strategically functionalized to modulate its pharmacological profile.
The significance of this scaffold is further highlighted by its relationship to other important fused heterocyclic systems. For instance, it is an analogue of the pyrrolo ontosight.aibeilstein-journals.orgbenzodiazepines, a class of compounds with a broad range of biological activities. mdpi.com The study of such related structures provides valuable insights into the structure-activity relationships that govern the therapeutic potential of these fused heterocyclic systems.
Historical Development and Evolution of Research Perspectives on the 4h Pyrrolo 2,1 C 1,4 Benzothiazine Scaffold
Classical and Established Synthetic Routes to the this compound Core
Traditional methods for constructing the tricyclic pyrrolobenzothiazine system have laid the groundwork for further synthetic development. These routes often involve the sequential or concerted formation of the thiazine (B8601807) and pyrrole rings.
A foundational strategy for forming the benzothiazine portion of the scaffold is the cyclocondensation of 2-aminothiophenol (B119425) and its derivatives with suitable reaction partners. mdpi.commdpi.comnih.gov This approach typically involves the reaction of 2-aminothiophenol with bifunctional reagents like α-haloketones or 1,3-dicarbonyl compounds. nih.gov The general mechanism proceeds through the initial formation of an imine or enamine, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the stable 1,4-benzothiazine ring. mdpi.comnih.gov
For instance, one one-pot procedure involves reacting 2-aminothiophenol with various substituted bromoacetophenones in the presence of triethylamine (B128534) as a base. nih.gov The reaction initiates with the nucleophilic attack of the sulfur atom on the α-carbon of the bromoacetophenone, followed by cyclization involving the amino group and the carbonyl carbon to furnish the benzothiazine ring in good yields. nih.gov Another variation involves the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds in polyethylene (B3416737) glycol (PEG-200), which acts as a proton-donating medium to activate the carbonyl group, facilitating the reaction. nih.gov The synthesis of 2-substituted benzothiazoles can also be achieved through the condensation of 2-aminothiophenol with heteroaromatic aldehydes such as pyrrole-2-carboxaldehyde. mdpi.com
A more direct route to a related scaffold involves reacting 2-aminothiophenol with 8-aroylpyrrolo[2,1-c] tandfonline.comrsc.orgoxazine-1,6,7-triones. nih.gov This reaction proceeds via a Michael addition of the thiol group, followed by an intramolecular opening of the oxazine (B8389632) ring to form the 1,4-benzothiazine derivative. nih.gov
Table 1: Examples of Cyclocondensation Reactions with 2-Aminothiophenol
| Reactant 2 | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted Bromoacetophenones | Triethylamine, Diethyl ether, Reflux (75–80 °C) | 1,4-Benzothiazines | 65–86 | nih.gov |
| 1,3-Dicarbonyl Compounds | PEG-200, 80 °C, 4 h | 1,4-Benzothiazines | 76–98 | nih.gov |
| Pyrrole-2-carboxaldehyde | Ethanol (B145695), Reflux, Sodium hydrosulfite | 2-(Pyrrol-2-yl)benzothiazole | 48 | mdpi.com |
| 8-Aroylpyrrolo[2,1-c] tandfonline.comrsc.orgoxazine-1,6,7-triones | 1,4-Dioxane (B91453), Room Temperature, 1–2 min | 1,4-Benzothiazine Derivatives | 78–86 | nih.gov |
Intramolecular cyclization represents a powerful strategy for forging the final ring of the this compound system. This approach typically involves synthesizing a precursor that already contains two of the three rings, which then undergoes a ring-closing reaction.
Other intramolecular cyclization approaches have also been explored. One such method involves the cyclization of 1-(2-thiophenyl)pyrroles. beilstein-journals.orgnih.gov In this strategy, a pyrrole ring substituted with a 2-thiophenyl group at the nitrogen atom serves as the key precursor. beilstein-journals.orgnih.gov Under appropriate conditions, an intramolecular electrophilic substitution or related cyclization reaction can occur between the pyrrole ring and the benzene (B151609) ring of the thiophenyl moiety to form the central thiazine ring. Another related strategy involves the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles, which can be guided by specific reagents to form the desired heterocyclic system. beilstein-journals.orgnih.gov
Table 2: Intramolecular Cyclization for Pyrrolobenzothiazine Synthesis
| Precursor Type | Key Reaction Step | Reagents | Overall Yield (%) | Reference |
|---|---|---|---|---|
| N-(2-fluorophenyl)-2-(α-hydroxyalkyl)pyrroles | Intramolecular nucleophilic aromatic displacement | 1. Thioacetic acid, PPh₃, DIAD; 2. NaH, DMF | 27–32 | tandfonline.com |
| 1-(2-thiophenyl)pyrroles | Intramolecular cyclization | Varies (e.g., acid catalysis, Pummerer rearrangement conditions) | Not specified | beilstein-journals.orgnih.gov |
| 1,2-Biscarbamoyl-substituted 1H-pyrroles | Regioselective intramolecular cyclization | PPh₃Br₂, Et₃N | Not specified | beilstein-journals.orgnih.gov |
Annellation, or ring-forming, reactions provide an alternative pathway where the pyrrole ring is constructed onto a pre-existing benzothiazine core. This strategy is particularly useful for accessing specific substitution patterns on the pyrrole moiety.
One such method involves the annellation of 3-alkoxycarbonylmethylene-4H-1,4-benzothiazines with dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.org In this reaction, the enamine character of the starting benzothiazine derivative facilitates a cycloaddition-elimination sequence with the electron-deficient alkyne (DMAD), leading to the formation of the fused pyrrole ring and the construction of the 4H-pyrrolo[2,1-c] tandfonline.comrsc.orgbenzothiazine framework. rsc.org
Modern and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic routes. These methods often involve the use of novel catalysts and alternative energy sources to minimize waste, reduce reaction times, and simplify procedures.
The use of efficient and recyclable catalysts is a cornerstone of modern organic synthesis.
Heteropolyacids (HPAs) have emerged as highly effective, eco-friendly solid acid catalysts for various organic transformations. iitm.ac.inconicet.gov.ar An efficient HPA-catalyzed multicomponent reaction has been reported for the synthesis of 1,4-benzothiazine derivatives. tandfonline.comresearchgate.net This one-pot reaction involves the condensation of 2-aminobenzenethiols, acetylenic esters, and malonate esters. tandfonline.comresearchgate.net Keggin-type HPAs, such as H₃PW₁₂O₄₀, are employed as catalysts, offering advantages like high Brønsted acidity, stability, and reusability. tandfonline.comiitm.ac.in The optimal conditions were developed using isopropanol (B130326) as a solvent at 50°C, demonstrating a simple and greener protocol for accessing the benzothiazine skeleton. researchgate.net
Table 3: Heteropolyacid-Catalyzed Synthesis of Benzothiazine Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| H₄PMo₁₂O₄₀ | Toluene | 50 | 4 | 11 | tandfonline.com |
| H₃PW₁₂O₄₀ | i-PrOH | 50 | 7 | Up to 88 (for various derivatives) | researchgate.net |
| H₃PW₁₂O₄₀ | CH₃CN | 50 | 10 | 71 | tandfonline.com |
| H₃PW₁₂O₄₀ | Toluene | 50 | 10 | 63 | tandfonline.com |
Ceric Ammonium (B1175870) Nitrate (CAN) is another versatile and commercially available reagent that can function as an efficient catalyst, often acting as a mild Lewis acid or a one-electron oxidant. mdpi.comias.ac.in A simple and direct one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and various aromatic aldehydes is effectively catalyzed by CAN at room temperature. mdpi.com This method is notable for its mild conditions, simple procedure, and high yields, avoiding the need for high temperatures or harsh reagents. mdpi.com CAN has also been shown to catalyze the synthesis of other heterocyclic systems like 2,4,5-triaryl-1H-imidazoles, highlighting its broad utility. ias.ac.in
Table 4: CAN-Catalyzed Synthesis of 2-Arylbenzothiazoles
| Aldehyde | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | 10 | Methanol, RT, Overnight | 92 | mdpi.com |
| 4-Chlorobenzaldehyde | 10 | Methanol, RT, Overnight | 94 | mdpi.com |
| 4-Methoxybenzaldehyde | 10 | Methanol, RT, Overnight | 90 | mdpi.com |
| 4-Nitrobenzaldehyde | 10 | Methanol, RT, Overnight | 95 | mdpi.com |
The use of alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, increase yields, and promote greener reaction conditions.
Microwave-assisted synthesis has been successfully applied to produce various heterocyclic compounds, including benzothiazine derivatives. nih.govnih.govorganic-chemistry.org Microwave irradiation can significantly shorten reaction times compared to conventional heating. nih.govnanobioletters.com For example, the synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides was achieved through a multi-step process where the final condensation was performed under microwave irradiation, yielding the title compounds efficiently. nih.gov This technology often allows for solvent-free reactions or the use of more environmentally benign solvents. mdpi.comoiccpress.com
Ultrasonication provides mechanical energy to the reaction medium, promoting mass transfer and accelerating reaction rates through acoustic cavitation. researchgate.net A one-pot synthesis of 1,4-benzothiazines has been developed using ultrasound. rsc.org This method involves the ring expansion of 1,3-benzothiazolium cations with α-haloketones, facilitated by a 5% sodium hydroxide (B78521) solution under ultrasonic irradiation. rsc.org This approach highlights the benefits of sonochemistry in achieving efficient synthesis under mild conditions. researchgate.netrsc.org
These modern approaches demonstrate a significant shift towards more sustainable and efficient practices in the synthesis of the this compound scaffold and related heterocycles.
Ionic Liquid Applications in this compound Synthesis
The application of ionic liquids as catalysts and reaction media in the synthesis of heterocyclic compounds has gained considerable attention due to their favorable properties, such as low vapor pressure, thermal stability, and recyclability. While ionic liquids have been employed in the synthesis of related heterocyclic systems, such as pyrrolo[1,2-a]quinazoline-3a-carboxylic acid derivatives catalyzed by iodine in ionic liquids, specific literature detailing their use in the direct synthesis of the this compound ring system is not extensively documented in the reviewed sources. dntb.gov.ua The principles of green chemistry and the advantages offered by ionic liquids suggest their potential utility in future synthetic approaches to this scaffold.
One-Pot Synthetic Procedures for this compound Systems
One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved yields by avoiding the isolation of intermediates. Several one-pot procedures have been reported for the synthesis of benzothiazine derivatives, which are precursors or related structures to the this compound system.
A notable one-pot method involves the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds. For instance, the condensation of 2-aminothiophenol with pentane-2,4-dione in ethanol at room temperature can yield 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethenone, although this method can also produce by-products and may require extended reaction times. nih.gov Another approach utilizes a base-induced ring expansion of 1,3-benzothiazolium cations with α-haloketones under ultrasonication, with optimal results achieved using a 5% sodium hydroxide solution. rsc.org
Multi-component reactions (MCRs) are a cornerstone of one-pot synthesis. While specific four-component reactions leading directly to the this compound core are not prevalent in the literature, the principles of MCRs have been applied to synthesize related heterocyclic structures like acgpubs.orgbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrimidines and N-substituted 2,4-diarylimidazoles. nih.govorganic-chemistry.org These strategies often involve the reaction of an amine, a carbonyl compound, and other reactive species in a single step. For example, a one-pot, four-component synthesis of N-substituted 2,4-diarylimidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate (B1210297) under solvent-free conditions. organic-chemistry.org
A method for synthesizing 1,4-benzothiazine derivatives involves the reaction of 2-aminothiophenol with 8-aroylpyrrolo[2,1-c] acgpubs.orgnih.govoxazine-1,6,7-triones in 1,4-dioxane at room temperature. This reaction proceeds rapidly via a Michael addition of the thiol group followed by an intramolecular oxazine ring-opening to afford the product in high yields. nih.gov
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminothiophenol, Pentane-2,4-dione | Ethanol, Room Temp, 24h | 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethenone | 36 | nih.gov |
| 1,3-Benzothiazolium cations, α-Haloketones | 5% NaOH, Ultrasonication | 4H-1,4-Benzothiazine derivatives | - | rsc.org |
| 2-Aminothiophenol, 8-Aroylpyrrolo[2,1-c] acgpubs.orgnih.govoxazine-1,6,7-triones | 1,4-Dioxane, Room Temp, 1-2 min | 1,4-Benzothiazine derivatives | 78-86 | nih.gov |
Regioselectivity and Stereoselectivity in this compound Synthesis
Controlling regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like this compound. The regiochemical outcome of the cyclization step often depends on the nature of the reactants and the reaction conditions.
A facile and regioselective synthesis of 1,4-benzothiazines has been achieved through the reaction of α-cyano-α-alkoxycarbonyl epoxides with 2-aminothiophenol. The reaction proceeds via a regioselective opening of the epoxide ring by the sulfur atom of the 2-aminothiophenol, followed by the attack of the nitrogen atom. This leads to the formation of alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] acgpubs.orgnih.govthiazine-3-carboxylates. The use of 2-aminothiophenol hydrochloride can alter the reaction pathway due to the presence of chloride anions as competing nucleophiles. acgpubs.org
Stereoselective syntheses are also of great importance. For instance, a stereoselective one-pot synthesis of substituted (4Z)-2-alkyl-4-benzylidene-4H-1,3-benzothiazines has been reported. This reaction involves the direct stereoselective reaction of S-phenyl ethanethioate or S-phenyl propanethioate with substituted benzyl (B1604629) nitriles in the presence of triflic anhydride.
In the context of related fused heterocyclic systems, an N-heterocyclic carbene (NHC)-catalyzed regio- and stereoselective Mannich/lactamization domino reaction of N-(benzothiazolyl)imines with α-chloroaldehydes has been developed to produce benzothiazolo-pyrimidinones with excellent stereoselectivities. nih.gov
Derivatization Strategies of the this compound Core
Derivatization of the this compound core is essential for modulating its physicochemical properties and biological activities. Key strategies include oxidation of the sulfur atom and the introduction of various functional substituents.
Oxidation to Sulfone Derivatives (1,1-dioxides)
The sulfur atom in the thiazine ring can be readily oxidized to the corresponding sulfone (1,1-dioxide). This transformation significantly alters the electronic and steric properties of the molecule. A common method for this oxidation involves the use of 30% hydrogen peroxide in glacial acetic acid. The reaction typically proceeds by refluxing the 4H-1,4-benzothiazine derivative with hydrogen peroxide. This method has been successfully applied to a range of substituted 4H-1,4-benzothiazines.
| Starting Material | Oxidizing Agent | Solvent | Product | Reference |
| 4H-1,4-Benzothiazine derivatives | 30% Hydrogen Peroxide | Glacial Acetic Acid | 4H-1,4-Benzothiazine S,S-dioxides | - |
Introduction of Functional Substituents
The introduction of functional substituents onto the this compound scaffold allows for the fine-tuning of its properties. Various positions on the heterocyclic system can be functionalized.
For instance, the synthesis of 4-aryl-4-methyl- and 4,4-dimethyl-4H-pyrrolo[2,1-c] acgpubs.orgnih.govbenzothiazines has been achieved through a five-step sequence starting from 2-sulfanylbenzenamines. acgpubs.org This demonstrates the feasibility of introducing substituents at the C4 position. The annulation of 3-alkoxycarbonylmethylene-4H-1,4-benzothiazines with dimethyl acetylenedicarboxylate is another route to introduce substituents onto the pyrrole ring of the fused system. rsc.org
Furthermore, the reaction of 3-benzoylpyrrolo[2,1-c] acgpubs.orgnih.govbenzothiazine-1,2,4-trione with 2,3-dimethylquinoxaline (B146804) leads to the formation of 3-benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c] acgpubs.orgnih.govbenzothiazine-1,4(3aH)-dione, showcasing a method to introduce a complex substituent at the 3a position.
| Starting Material | Reagent | Position of Functionalization | Resulting Substituent | Reference |
| 2-Sulfanylbenzenamines | Multi-step sequence | C4 | Aryl, Methyl | acgpubs.org |
| 3-Alkoxycarbonylmethylene-4H-1,4-benzothiazines | Dimethyl acetylenedicarboxylate | Pyrrole ring | Ester groups | rsc.org |
| 3-Benzoylpyrrolo[2,1-c] acgpubs.orgnih.govbenzothiazine-1,2,4-trione | 2,3-Dimethylquinoxaline | 3a | (3-Methylquinoxalin-2-yl)methyl | - |
Reactivity and Mechanistic Investigations of 4h Pyrrolo 2,1 C 1,4 Benzothiazine
Electrophilic and Nucleophilic Reactions of 4H-Pyrrolo(2,1-c)(1,4)benzothiazine Systems
The reactivity of the this compound system is largely dictated by the specific substituents attached to the core structure. A particularly well-studied class of derivatives is the 3-aroylpyrrolo[2,1-c] beilstein-journals.orgmdpi.combenzothiazine-1,2,4-triones (APBTTs). These compounds are characterized as poly-electrophilic, possessing multiple sites susceptible to nucleophilic attack. mdpi.com
Research indicates three primary electrophilic centers in APBTTs: the C1 and C4 carbonyl carbons and the C3a position. mdpi.com The course of the reaction is highly dependent on the nature of the attacking nucleophile. mdpi.com While reactions at C1 and C3a can lead to various products, the most extensively studied pathway involves nucleophilic attack at the C4 position. mdpi.com This position is part of a highly reactive thioester group, making it the most electrophilic center in the molecule and a key site for initiating transformations such as ring contraction. beilstein-journals.orgnih.gov
For instance, the reaction of APBTTs with mononucleophiles like alcohols or amines preferentially occurs at the C4 center, triggering a cascade that results in the cleavage of the S5–C4 bond and subsequent rearrangement of the thiazine (B8601807) ring. nih.gov Another documented reaction involves the nucleophilic attack of the enamine tautomer of 2,3-dimethylquinoxaline (B146804) at the C3a electrophilic center of an APBTT, leading to the formation of a new complex heterocyclic product. mdpi.com
While the system is often studied as an electrophile, the reactivity of the core towards external electrophiles has also been considered. Based on studies of analogous fused pyrrole (B145914) systems like pyrrolo[1,2-a]quinoxaline, electrophilic substitution is predicted to occur preferentially at the electron-rich pyrrole ring, specifically at position 1. rsc.org For related tetrazolo[5,1-c] beilstein-journals.orgmdpi.combenzothiazines, the methylene (B1212753) protons on the thiazine ring (position 4) are sufficiently acidic to be removed by a base, allowing the resulting anion to react with electrophiles. rsc.org
Ring Transformations and Rearrangement Pathways
The this compound system is known to undergo significant skeletal changes, most notably ring contraction. These transformations provide synthetic routes to other important heterocyclic structures.
A prominent reaction pathway for derivatives of this compound is a nucleophile-induced ring contraction of the 1,4-benzothiazine moiety to afford the isomeric pyrrolo[2,1-b] beilstein-journals.orgijpcbs.combenzothiazole (B30560) scaffold. beilstein-journals.orgmdpi.com This transformation is particularly well-documented for 3-aroylpyrrolo[2,1-c] beilstein-journals.orgmdpi.combenzothiazine-1,2,4-triones when treated with nucleophiles such as alkanols and amines. nih.govresearchgate.net
The proposed mechanism for this rearrangement is initiated by the nucleophilic attack on the highly electrophilic C4 carbonyl group. nih.gov This attack leads to the cleavage of the S5–C4 thioester bond, opening the thiazine ring to form a 1-(2-thiophenyl)pyrrole derivative as a key intermediate. beilstein-journals.orgnih.gov This thiol intermediate then undergoes an intramolecular cyclization, where the newly formed sulfhydryl group attacks a carbonyl carbon (C5) on the pyrrole-2,3-dione moiety. nih.gov A subsequent 1,3-prototropic shift results in the final, stable pyrrolo[2,1-b] beilstein-journals.orgijpcbs.combenzothiazole product. nih.gov This synthetic strategy has been successfully applied to a range of substrates and nucleophiles, demonstrating its utility in generating diverse molecular architectures. researchgate.net
Table 1: Nucleophile-Induced Ring Contraction of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgmdpi.combenzothiazine-1,2,4-triones An interactive table summarizing the reaction of various substrates with nucleophiles leading to ring contraction.
| Substrate (APBTT) | Nucleophile | Solvent | Conditions | Product (Pyrrolo[2,1-b] beilstein-journals.orgijpcbs.combenzothiazole) | Yield (%) | Reference |
| 1a | Methanol | Methanol | Reflux, 1 h | 3aa | 72 | researchgate.net |
| 1a | Ethanol (B145695) | Ethanol | Reflux, 1 h | 3ab | 74 | researchgate.net |
| 1a | Propan-1-ol | Propan-1-ol | Reflux, 2 h | 3ac | 68 | researchgate.net |
| 1b | Methanol | Methanol | Reflux, 1 h | 3ba | 75 | researchgate.net |
| 1c | Methanol | Methanol | Reflux, 1 h | 3ca | 70 | researchgate.net |
| 1a | Benzylamine | Dioxane | 100 °C, 3 h | 7a | 75 | researchgate.net |
| 1a | Aniline | Dioxane | 100 °C, 4 h | 12a | 65 | researchgate.net |
In the reviewed scientific literature, ring expansion reactions originating from the this compound skeleton are not a commonly reported transformation. While ring expansion is a known mechanistic pathway in heterocyclic chemistry, for instance in the synthesis of pyrrolo[2,1-c] beilstein-journals.orgmdpi.combenzodiazepines from other precursors, mdpi.com this type of reactivity has not been documented for the specific this compound system itself.
Thermal and Photochemical Reactivity of this compound Derivatives
The stability of the this compound ring system to heat and light is an important consideration in its handling and reactions. While dedicated, in-depth studies on the thermal and photochemical reactivity of the parent compound are limited, the behavior of the broader 1,4-benzothiazine class offers valuable insights.
It has been noted in several studies that the 1,4-benzothiazine moiety is susceptible to ring contraction when subjected to ultraviolet (UV) irradiation. beilstein-journals.orgnih.govresearchgate.net This suggests that this compound derivatives may also undergo photochemical rearrangements, potentially leading to the formation of the corresponding pyrrolo[2,1-b] beilstein-journals.orgijpcbs.combenzothiazole isomers. However, specific details regarding the quantum yields, reaction conditions, and potential side products for the fused pyrrolo-benzothiazine system have not been extensively reported. Similarly, comprehensive studies on the thermal degradation pathways or thermally induced rearrangements of this specific heterocyclic family are not widely available in the current literature.
Elucidation of Intermediates and Transition States in this compound Reaction Pathways
Understanding the transient species formed during a chemical reaction is fundamental to elucidating its mechanism. For the transformations of this compound systems, significant progress has been made in identifying key reaction intermediates, particularly in the well-studied nucleophile-induced ring contraction pathway.
As described in Section 3.2.1, the reaction is understood to proceed through at least two distinct intermediates. nih.gov
Thiol Intermediate: The initial nucleophilic attack at the C4 position of an APBTT derivative results in the cleavage of the S5–C4 bond. This generates an open-chain thiol intermediate, which is a substituted 1-(2-thiophenyl)pyrrole derivative. beilstein-journals.orgnih.gov This species represents a crucial branching point, where the subsequent intramolecular reaction determines the final product structure.
Cyclized Intermediate: The thiol intermediate rapidly undergoes an intramolecular cyclization. The nucleophilic sulfur atom attacks an electrophilic carbonyl carbon of the pyrrole-2,3-dione portion of the molecule. This step forms a new heterocyclic ring, yielding a transient cyclized intermediate. nih.gov This species then undergoes a final 1,3-prototropic shift to afford the thermodynamically stable pyrrolo[2,1-b] beilstein-journals.orgijpcbs.combenzothiazole product. nih.gov
While these intermediates are logically proposed based on the starting materials and final products, direct spectroscopic observation or isolation remains challenging due to their transient nature. Furthermore, detailed computational studies focusing on the transition states connecting these intermediates for the this compound system are not extensively covered in the surveyed literature. Such analyses would be invaluable for determining the energy barriers of each step and providing a more complete picture of the reaction dynamics.
Spectroscopic and Structural Elucidation Methodologies for 4h Pyrrolo 2,1 C 1,4 Benzothiazine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4H-pyrrolo(2,1-c)(1,4)benzothiazine analogues, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
In the ¹H NMR spectrum of a representative derivative, 3-benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c] researchgate.netresearchgate.netbenzothiazine-1,4(3aH)-dione, the signals for the aromatic protons of the benzothiazine and attached phenyl groups typically appear in the downfield region, generally between δ 7.34 and 8.08 ppm. mdpi.com The protons of the pyrrolo portion of the fused ring system and any aliphatic substituents will have characteristic chemical shifts depending on their specific electronic environment. For instance, the CH₂ group protons in the aforementioned derivative are observed as a multiplet at δ 3.24 ppm, while a methyl group substituent on the quinoxaline (B1680401) moiety appears as a singlet at δ 2.66 ppm. mdpi.com A broad singlet, often observed at a very downfield shift (e.g., δ 11.88 ppm), can be attributed to an acidic proton, such as that of a hydroxyl group. mdpi.com
The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the heterocyclic core and any aromatic substituents resonating at distinct chemical shifts. For the same derivative, the carbonyl carbons (C=O) are typically found at the most downfield positions, with signals observed at δ 192.2 (C⁴) and 191.2 (COPh) ppm. mdpi.com The carbon atoms of the fused heterocyclic system and aromatic rings appear in a range from approximately δ 111.6 to 163.8 ppm. mdpi.com The sp³-hybridized carbon at the ring junction (C³ᵃ) shows a characteristic signal around δ 70.9 ppm, while the aliphatic carbons of substituents, such as a CH₂ and a CH₃ group, are found at approximately δ 31.9 and 22.2 ppm, respectively. mdpi.com
¹H NMR Data for a this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.34 - 8.08 | m |
| OH | 11.88 | br. s |
| CH₂ | 3.24 | m |
| CH₃ | 2.66 | s |
Data for 3-benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c] researchgate.netresearchgate.netbenzothiazine-1,4(3aH)-dione in DMSO-d₆. mdpi.com
¹³C NMR Data for a this compound Derivative
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide/Ketone) | 163.8 - 192.2 |
| Aromatic/Heteroaromatic-C | 111.6 - 153.5 |
| C³ᵃ | 70.9 |
| CH₂ | 31.9 |
| CH₃ | 22.2 |
Data for 3-benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c] researchgate.netresearchgate.netbenzothiazine-1,4(3aH)-dione in DMSO-d₆. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound analogues. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.
For a substituted derivative such as 3-benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c] researchgate.netresearchgate.netbenzothiazine-1,4(3aH)-dione, the IR spectrum exhibits characteristic absorption bands. A broad band around 3060 cm⁻¹ is indicative of O-H and/or N-H stretching vibrations. mdpi.com Strong absorptions in the region of 1723 cm⁻¹ and 1694 cm⁻¹ are assigned to the stretching vibrations of the carbonyl (C=O) groups of the dione (B5365651) and benzoyl moieties, respectively. mdpi.com An absorption band at 1645 cm⁻¹ can be attributed to C=N and/or C=C stretching vibrations within the heterocyclic and aromatic rings. mdpi.com For other analogues, characteristic bands for C-H stretching of aromatic and aliphatic groups are also observed.
Characteristic IR Absorption Bands for a this compound Derivative
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| O-H / N-H stretch | ~3060 |
| C=O stretch (dione) | ~1723 |
| C=O stretch (benzoyl) | ~1694 |
| C=N / C=C stretch | ~1645 |
Data for 3-benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c] researchgate.netresearchgate.netbenzothiazine-1,4(3aH)-dione. mdpi.com
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Analysis (EIMS, LC/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of this compound analogues through the analysis of their fragmentation patterns. Both Electron Ionization Mass Spectrometry (EIMS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are commonly employed.
In EIMS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For some derivatives, the molecular ion peak is observed, confirming the molecular formula. researchgate.net Common fragmentation pathways for related heterocyclic systems often involve the loss of small, stable molecules or radicals from the parent structure.
LC/MS is particularly useful for the analysis of less volatile or thermally labile compounds. It allows for the separation of components in a mixture by High-Performance Liquid Chromatography (HPLC) prior to their introduction into the mass spectrometer. This technique is often used to monitor reaction progress and to confirm the molecular weight of the synthesized products. beilstein-journals.org
X-ray Crystallography for Solid-State Structure Determination
The structure of 3-benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c] researchgate.netresearchgate.netbenzothiazine-1,4(3aH)-dione has been confirmed by single-crystal X-ray analysis. mdpi.com The crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) for public access. For this specific derivative, the data is available under the CCDC deposition number 2307237. mdpi.com Such analyses provide unambiguous proof of the molecular connectivity and stereochemistry.
Other Chromatographic and Analytical Techniques (e.g., Thin-Layer Chromatography, HPLC, Elemental Analysis)
In addition to the primary spectroscopic methods, other analytical and chromatographic techniques are routinely used in the study of this compound analogues.
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions, to identify compounds in a mixture, and to determine the appropriate solvent system for column chromatography purification. researchgate.net The retention factor (Rf) value is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase).
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of components in a mixture. nih.gov It is particularly useful for assessing the purity of synthesized compounds and for monitoring reaction kinetics. nih.gov The choice of the stationary phase (e.g., C18, silica) and the mobile phase composition is crucial for achieving optimal separation.
Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the elemental composition of the synthesized analogue. mdpi.com
Theoretical and Computational Studies on 4h Pyrrolo 2,1 C 1,4 Benzothiazine Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the fundamental electronic properties of molecules, offering a predictive lens into their reactivity and stability. Methods like the semiempirical quantum-chemical method MNDO (Modified Neglect of Diatomic Overlap) are utilized to study electron density distribution and optimize molecular geometry. researchgate.net Such studies are crucial for understanding the behavior of complex heterocyclic systems.
In analogous electron-rich diheterocycles like thienopyrroles, quantum-chemical studies have shown that the selectivity of electrophilic substitution reactions, such as acylation, is heavily dependent on the electron density distribution within the molecule. researchgate.net These calculations can determine the most likely sites for chemical attack by analyzing the electronic charges on different atoms and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, calculations can compare the heats of reaction for substitution at various positions on the pyrrole (B145914) or thiazine (B8601807) rings, providing a theoretical basis for experimentally observed regioselectivity. researchgate.net The coplanarity of the heterocyclic system is a key characteristic that is generally preserved even when the molecule forms complexes. researchgate.net
Table 1: Overview of Quantum Chemical Calculation Applications
| Calculation Type | Information Gained | Relevance to Reactivity |
|---|---|---|
| Geometry Optimization | Provides the most stable 3D structure and geometric parameters (bond lengths, angles). researchgate.net | A stable conformation is the starting point for reactivity predictions. |
| Electron Density Analysis | Maps the distribution of electronic charge across the molecule. researchgate.net | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers, predicting sites of reaction. researchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | Calculates the energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Predicts reactivity in cycloaddition reactions and susceptibility to electrophilic/nucleophilic attack. |
| Calculation of Reaction Heats | Determines the energy changes associated with potential chemical reactions. researchgate.net | Helps predict the most favorable reaction pathways and product isomers. researchgate.net |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for elucidating how a potential drug molecule like a 4H-pyrrolo(2,1-c)(1,4)benzothiazine derivative might interact with its biological target at the atomic level.
For the pyrrolo[2,1-c] nih.govnih.govbenzothiazine series, molecular modeling has been integral to understanding their activity as calcium channel antagonists. nih.gov These studies help visualize the binding mode of the compounds within the receptor's active site. The process involves generating a 3D model of the ligand and placing it into the binding pocket of the target protein, whose crystal structure is often obtained from a repository like the Protein Data Bank (PDB). biointerfaceresearch.com Software programs then calculate the most favorable binding poses, ranked by a scoring function that estimates the binding affinity. biointerfaceresearch.com
Key interactions typically observed in such docking studies include:
Hydrogen Bonds: Crucial for anchoring the ligand in the correct orientation. In a study of related pyrrolo[2,3-d]pyrimidin-4-amine inhibitors, hydrogen bonds were observed with key residues like Glu957 and Leu959 of the Janus Kinase 1 (JAK1) enzyme. nih.gov
Electrostatic Interactions: Favorable interactions between charged or polar groups on the ligand and receptor. nih.gov
These docking simulations provide a structural hypothesis for the observed biological activity and guide the design of new derivatives with improved potency and selectivity. researchgate.net
Table 2: Example of a Molecular Docking Study Workflow
| Step | Description | Example from Related Studies |
|---|---|---|
| 1. Receptor Preparation | The 3D crystal structure of the target protein is obtained and prepared for docking (e.g., adding hydrogens, removing water molecules). | LCK protein crystal structure (1QPC) obtained from the Protein Data Bank. biointerfaceresearch.com |
| 2. Ligand Preparation | The 3D structure of the pyrrolobenzothiazine derivative is generated and its energy is minimized. | Ligand-based comparative molecular field analysis (CoMFA) used to prepare structures. nih.gov |
| 3. Docking Simulation | The ligand is placed into the defined active site of the receptor, and various conformations are sampled. | Software like Autodock or GLIDE is used to perform the docking. biointerfaceresearch.comuran.ua |
| 4. Pose Analysis & Scoring | The resulting binding poses are analyzed based on scoring functions and key molecular interactions (e.g., H-bonds). nih.gov | Binding conformations are selected based on binding energy and H-bond interactions with key residues. nih.gov |
Structure-Activity Relationship (SAR) Analysis from Computational Perspectives
Structure-Activity Relationship (SAR) analysis aims to identify the key structural features of a molecule that are responsible for its biological effects. nih.gov Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, provide a quantitative framework for understanding these relationships. nih.gov
For pyrrolo[2,1-c] nih.govnih.govbenzothiazine derivatives, SAR studies have been crucial in identifying the essential pharmacophores for their calcium channel-blocking activity. nih.gov These analyses have revealed that specific substitutions on both the pyrrole ring and at the C-4 position are prerequisites for in vitro activity. nih.gov By altering these substituents, the potency and selectivity of the compounds can be modulated. For example, the modification of the related diltiazem (B1670644) scaffold to the pyrrolo nih.govnih.govbenzothiazine system resulted in a distinct selectivity for cardiac tissue over vascular tissue. nih.gov
3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) are used to build predictive models. nih.gov These models correlate the biological activity of a series of compounds with their 3D steric and electrostatic properties. nih.gov The output of a CoMFA study is often a contour map that visually indicates regions where modifying the structure would likely enhance or diminish activity. nih.gov This provides a rational guide for designing new, more potent compounds. nih.gov
Table 3: Computationally-Derived SAR for Pyrrolo nih.govnih.govbenzothiazine Calcium Channel Antagonists
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| Substitution at C-4 | Identified as a key pharmacophore; essential for in vitro calcium channel-blocking activity. | nih.gov |
| Substitution on the Pyrrole Ring | Also a key pharmacophore; necessary for biological activity. | nih.gov |
| Overall Tricyclic System | Altering the benzothiazepinone system of diltiazem to the pyrrolo nih.govnih.govbenzothiazine system led to enhanced selectivity for cardiac tissue. | nih.gov |
Conformational Analysis and Energetics of this compound Derivatives
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be obtained by rotation about its single bonds. The three-dimensional shape of a molecule is critical for its ability to interact with a biological target. Computational methods are used to determine the preferred conformations and the energy barriers between them.
The core benzothiazine ring system is not planar. In a related compound, 4-(Prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one, X-ray crystallography revealed that the six-membered heterocycle adopts a screw-boat conformation. nih.gov The precise shape of this ring can be described by puckering parameters, which quantify the degree and type of non-planarity. nih.gov
For the fused this compound system, computational conformational analysis would explore the possible puckering of the thiazine ring and the relative orientation of substituents. These studies calculate the potential energy of the molecule as a function of its geometry to identify low-energy, stable conformations. Understanding the preferred 3D structure is essential, as only specific conformations may be able to fit into the binding site of a target protein, a key aspect explored during molecular modeling and docking studies. nih.gov The energetics of different conformations determine their relative populations at physiological temperatures and thus their potential contribution to biological activity.
Table 4: Example of Conformational Data for a Benzothiazine Heterocycle
| Parameter | Description | Value for a related Benzothiazine nih.gov |
|---|---|---|
| Conformation | The 3D shape of the six-membered heterocyclic ring. | Screw-boat |
| Puckering Amplitude (Q) | A measure of the total amount of puckering in the ring. | 0.6643 (11) Å |
| Spherical Polar Angle (θ) | Describes the type of conformation (e.g., chair vs. boat). | 66.56 (9)° |
| Azimuthal Angle (φ) | Further specifies the position along the conformational itinerary. | 330.45 (11)° |
Biological Activity and Mechanistic Insights of 4h Pyrrolo 2,1 C 1,4 Benzothiazine Derivatives in Vitro and Mechanistic Focus
In Vitro Calcium Channel Modulation and Selectivity Studies
Derivatives of the pyrrolo nih.govnih.govbenzothiazine system have been identified as a novel class of calcium channel antagonists. beilstein-journals.org These compounds are structurally related to diltiazem (B1670644), a well-known calcium channel blocker. beilstein-journals.org The investigation into their mechanism of action involved radioreceptor assays on rat cortex and heart homogenates to determine their affinity for calcium channels by measuring the inhibition of [3H]nitrendipine binding. beilstein-journals.org
Certain derivatives demonstrated an affinity for the calcium channels that was equal to or greater than that of the reference drugs, verapamil (B1683045) and cis-(+)-diltiazem. beilstein-journals.org A significant finding from functional studies is the marked selectivity of the pyrrolo nih.govnih.govbenzothiazine system for cardiac tissue over vascular tissue. beilstein-journals.org When comparing the calcium antagonist activity on guinea pig aorta strips with the negative inotropic effect on isolated guinea pig left atria, these compounds showed higher selectivity than the reference standards. beilstein-journals.org
Structure-activity relationship (SAR) studies have indicated that the presence of two key pharmacophores is a prerequisite for in vitro calcium channel-blocking activity: a substitution at the C-4 position and a substitution on the pyrrole (B145914) ring. beilstein-journals.org Within the series of tested compounds, two derivatives, 8b and 28a , were highlighted as potent and selective calcium antagonists for cardiac tissue. beilstein-journals.org
Table 1: In Vitro Calcium Channel Antagonist Activity of Select Pyrrolo nih.govnih.govbenzothiazine Derivatives
| Compound | Rat Cortex (IC50, µM) | Rat Heart (IC50, µM) | Selectivity Profile |
| 8b | Data not specified | Data not specified | Potent, selective for cardiac tissue beilstein-journals.org |
| 28a | Data not specified | Data not specified | Potent, selective for cardiac tissue beilstein-journals.org |
| Verapamil | Reference | Reference | Reference standard beilstein-journals.org |
| cis-(+)-Diltiazem | Reference | Reference | Reference standard beilstein-journals.org |
| IC50 values represent the concentration required to inhibit 50% of [3H]nitrendipine binding. |
In Vitro Antimicrobial Activity Evaluation and Resistance Studies
The antimicrobial potential of benzothiazine derivatives has been explored against various pathogens. A series of novel pyrazolo-1,2-benzothiazine acetamides were synthesized and evaluated for their antibiotic activity. nih.gov Single-dose microbroth assays revealed that two compounds, 7b and 7h , exhibited selective antibiotic activity against Staphylococcus aureus. nih.gov
Further investigation through microbroth dilution assays determined the minimum inhibitory concentration (MIC90) of these compounds against susceptible, methicillin-resistant (MRSA), and multidrug-resistant S. aureus (MDRSA) strains. nih.gov Compound 7b showed a MIC90 of 16 µg/mL, while compound 7h was more potent with a MIC90 of 8 µg/mL against all three S. aureus strains, indicating their potential as antistaphylococcal drug leads. nih.gov Additionally, a 3,7-dimethyl-2-(4'-morpholinylcarbonyl)-4H-1,4-benzothiazine derivative was tested and showed potential antimicrobial activity against Bacillus subtilis, B. flexus, and B. alkalophilus. researchgate.net
Derivatives of the related pyrrolo[2,1-b] nih.govnih.govbenzothiazole (B30560) scaffold have also demonstrated significant antimicrobial effects. zsmu.edu.ua
Table 2: In Vitro Antimicrobial Activity of Select Benzothiazine Derivatives
| Compound | Organism | Activity (MIC90) | Source |
| Pyrazolo-1,2-benzothiazine 7b | S. aureus (susceptible, MRSA, MDRSA) | 16 µg/mL | nih.gov |
| Pyrazolo-1,2-benzothiazine 7h | S. aureus (susceptible, MRSA, MDRSA) | 8 µg/mL | nih.gov |
In Vitro Antifungal Activity Assessment and Docking Studies
The antifungal properties of benzothiazine derivatives have been investigated, with some compounds showing promising activity. A docking study of 1,4-benzothiazine imidazole (B134444) derivatives was conducted using a 3D model of CYP51 from Candida albicans (CA-CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. mums.ac.irnih.gov This enzyme, lanosterol (B1674476) 14α-demethylase, is a major target for antifungal drugs. nih.gov The model was built based on the crystal structure of CYP51 from Mycobacterium tuberculosis. mums.ac.ir
In vitro testing of a 3,7-dimethyl-2-(4'-morpholinylcarbonyl)-4H-1,4-benzothiazine derivative demonstrated potential antifungal activity against Aspergillus nigrum and A. flexus. researchgate.net Furthermore, derivatives of the closely related pyrrolo[2,1-b] nih.govnih.govbenzothiazole scaffold have been evaluated for their antifungal activity. zsmu.edu.ua For instance, compounds 9a and 9d from this series showed higher activity against certain fungal strains than the standard drug fluconazole. zsmu.edu.ua
Table 3: In Vitro Antifungal Activity of a Pyrrolo[2,1-b] nih.govnih.govbenzothiazole Derivative
| Compound | Organism | Activity (IC50 µmol L⁻¹) | Source |
| Pyrrolo[2,1-b] nih.govnih.govbenzothiazole 9d | Candida albicans | 0.59 | zsmu.edu.ua |
| Fluconazole (Reference) | Candida albicans | Not specified in source | zsmu.edu.ua |
| IC50 values represent the concentration required to inhibit 50% of fungal growth. |
In Vitro Anticancer Activity via Cell Line Assays and Molecular Target Interaction
Derivatives of pyrrolo-benzothiazine and related structures have shown significant potential as anticancer agents through various mechanisms.
Cell Line Assays: The cytotoxic effects of pyrazolobenzothiazine acetamides were assessed against the human colon cancer cell line HCT-116. nih.gov Using a single-dose (10 µM) MTT assay, most compounds showed low to no significant decrease in cell viability, with the exception of compound 7l , which reduced cell viability to 63%. nih.gov In another study, novel pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives were evaluated against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. zsmu.edu.ua Compounds 9a and 9d from this series exhibited potent cytotoxic activity, with IC50 values indicating greater potency than the reference drug doxorubicin (B1662922) against certain cell lines. zsmu.edu.ua
Molecular Target Interaction: A significant finding is the identification of pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives as promising inhibitors of centromere-associated protein E (CENP-E). beilstein-journals.org CENP-E is a kinesin-like motor protein essential for chromosome congression during mitosis, making it an attractive target for cancer therapy. beilstein-journals.org The development of inhibitors for this protein is a key area of research for targeted cancer treatments. beilstein-journals.org
Furthermore, the pyrrolo[2,1-f] nih.govnih.govbeilstein-journals.orgtriazine scaffold, a related fused heterocycle, is an integral part of several approved protein kinase inhibitors used in cancer therapy, highlighting the potential of such fused ring systems to interact with and inhibit kinases.
Table 4: In Vitro Anticancer Activity of a Pyrrolo[2,1-b] nih.govnih.govbenzothiazole Derivative
| Compound | Cell Line | Activity (IC50 µmol L⁻¹) | Source |
| Pyrrolo[2,1-b] nih.govnih.govbenzothiazole 9d | NCI-H460 (Lung) | 0.45 | zsmu.edu.ua |
| HepG2 (Liver) | 0.47 | zsmu.edu.ua | |
| HCT-116 (Colon) | 0.59 | zsmu.edu.ua | |
| Doxorubicin (Reference) | NCI-H460 (Lung) | 1.98 | zsmu.edu.ua |
| HepG2 (Liver) | 0.52 | zsmu.edu.ua | |
| HCT-116 (Colon) | 1.12 | zsmu.edu.ua | |
| IC50 values represent the concentration required to inhibit 50% of cancer cell growth. |
Enzyme Inhibition Studies
The inhibitory activity of 4H-pyrrolo(2,1-c)(1,4)benzothiazine derivatives against various enzymes has been a subject of investigation.
Beta-ribosidases: Dihydroxytetrahydro-1H-pyrrolo[2,1-c] nih.govnih.govbenzothiazines have been designed and synthesized as conformationally restricted transition-state mimics to inhibit beta-ribosidases. nih.gov These compounds, featuring an iminopentitol substructure, represent a new class of potential inhibitors for carbohydrate-processing enzymes like nucleoside hydrolases and purine (B94841) nucleoside phosphorylases. nih.gov
Carbonic Anhydrase: Pyrazolobenzothiazine scaffolds were assessed for their in vitro inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. nih.gov The study aimed to establish a comparative relationship for inhibition selectivity between the cytosolic forms (I and II) and the transmembrane, tumor-associated forms (IX and XII). nih.gov
Aldose Reductase and 15-Lipoxygenase: No specific studies on the inhibition of aldose reductase or 15-lipoxygenase by this compound derivatives were identified in the searched literature. However, derivatives of the related pyrimido[4,5-b] nih.govnih.govbenzothiazine scaffold have been evaluated as inhibitors of soybean 15-lipoxygenase (15-LO). nih.gov
Receptor Binding Assays and Ligand-Target Interactions
The interaction of this compound derivatives with various receptors has been explored to understand their pharmacological effects.
Calcium Channels: As detailed in section 6.1, these derivatives act as calcium channel antagonists, with studies showing their ability to inhibit [3H]nitrendipine binding to receptors in rat cortex and heart tissues. beilstein-journals.org
Potassium Channels: Novel 1,4-benzothiazine derivatives have been designed as openers for large-conductance calcium-activated potassium channels (BK channels). Their activity was assessed by measuring the relaxation of isolated rat aortic rings. Additionally, 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives have been found to activate ATP-sensitive potassium (KATP) channels. This was demonstrated by their ability to hyperpolarize β-cell membrane potential and increase ion currents through Kir6.2/SUR1 channels as measured by patch-clamp techniques.
Benzodiazepine (B76468) Receptors: A study involving a series of 1H-pyrrolo[2,1-c] nih.govnih.govbenzothiazines tested their ability to displace [3H]diazepam from its binding sites on rat brain membranes. The results indicated that these compounds were essentially devoid of binding affinity for the benzodiazepine receptor.
NMDA Receptors and α-Adrenoceptors: No studies were found in the searched literature detailing the binding affinity or antagonist activity of this compound derivatives at NMDA receptors or α-adrenoceptors.
In Vitro Antioxidant Activity Investigations
Several studies have investigated the antioxidant potential of benzothiazine-based compounds. The antioxidant activity of 3,7-dimethyl-2-(4'-morpholinylcarbonyl)-4H-1,4-benzothiazine was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net
Furthermore, novel pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives have been shown to possess antioxidant properties. zsmu.edu.ua Some of these compounds exhibited a great ability to protect DNA from damage induced by bleomycin, indicating their potential as antioxidant agents. zsmu.edu.ua
Advanced Applications and Materials Science Potential of 4h Pyrrolo 2,1 C 1,4 Benzothiazine Derivatives
Utilization in Fluorescent Probes and Sensors
The inherent photophysical properties of conjugated heterocyclic systems make them prime candidates for the development of fluorescent probes and sensors. While research specifically detailing 4H-pyrrolo(2,1-c)(1,4)benzothiazine derivatives as sensors is still developing, studies on closely related structures highlight the significant potential of this class of compounds.
The photophysical properties of some 4H-1,4-benzothiazine derivatives have been investigated using ultraviolet-visible and fluorescence spectroscopy, confirming their activity in this domain. rsc.org More complex derivatives, such as 6H-pyrrolo[3,2-b:4,5-b']bis rsc.orgmdpi.combenzothiazine (PBBTZ), have also been studied for their optical and electrochemical properties through UV-vis and fluorescence spectroscopy. These foundational studies confirm the fluorescent nature of the broader pyrrolo-benzothiazine family, which is a prerequisite for sensor applications.
The principle behind a fluorescent sensor is that interaction with a specific analyte (like a metal ion or a biomolecule) causes a detectable change in its fluorescence, such as an increase or decrease in intensity (chelation-enhanced or -quenched fluorescence) or a shift in the emission wavelength. The pyrrole (B145914) and benzothiazine moieties can be functionalized to act as binding sites for specific analytes. For instance, research on 4-(pyrrol-1-yl)pyridine derivatives has demonstrated their ability to act as chemodosimeters for sensing nitrite (B80452) ions in aqueous solutions. mdpi.com Similarly, various benzothiazole (B30560) derivatives have been successfully designed as fluorescent probes for detecting biologically significant species like β-amyloid and α-synuclein aggregates, which are hallmarks of neurodegenerative diseases. nih.gov
These examples from related compound classes strongly suggest that the this compound core can be systematically modified to create highly sensitive and selective fluorescent probes for a wide range of applications in environmental monitoring and medical diagnostics.
Table 1: Photophysical Properties of 6H-Pyrrolo[3,2-b:4,5-b']bis rsc.orgmdpi.combenzothiazine (PBBTZ) Derivatives in CH₂Cl₂ Solution
| Compound | Substituent (at position 6) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| 1 | H | 458 | 550 |
| 2 | Phenyl | 484 | 567 |
| 3 | 4-Octylphenyl | 486 | 568 |
Data sourced from UV-vis and fluorescence spectroscopy studies.
Potential in Pigments and Dyestuffs
Organic pigments and dyes are characterized by their ability to absorb light in the visible region, a property that arises from extended π-conjugated electronic systems. The fused aromatic and heterocyclic rings of the this compound structure provide such a system, making these compounds intriguing candidates for new colorants.
The color of these compounds can be directly observed in synthetic preparations. For example, the derivative 6H-pyrrolo[3,2-b:4,5-b']bis rsc.orgmdpi.combenzothiazine is described as an orange powder. This observation confirms that the core structure absorbs light in the blue-green region of the visible spectrum, resulting in its orange appearance.
The potential for developing a wide palette of colors from this single scaffold is significant. In the field of organic colorants, it is well-established that the absorption characteristics, and thus the color, can be fine-tuned by introducing various electron-donating or electron-withdrawing substituents onto the aromatic rings. This strategic modification alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption wavelength. The pyrrolobenzothiazine system offers multiple sites for such functionalization, suggesting that a range of colors from yellow to red and potentially even blue or green could be achieved through systematic synthetic modification. Their good thermal stability, as noted in studies of related derivatives, is another crucial property for durable pigments.
Exploration in Semiconductor Materials and Optoelectronic Devices
The field of organic electronics is actively searching for new molecular semiconductors that combine high performance with facile synthesis and processability. Derivatives of this compound have shown considerable promise in this area, particularly for use in Organic Field-Effect Transistors (OFETs).
A study focused on 6H-pyrrolo[3,2-b:4,5-b']bis rsc.orgmdpi.combenzothiazine (PBBTZ) and its substituted derivatives demonstrated their efficacy as p-type semiconductors. These compounds were conveniently synthesized and found to possess good thermal stability. X-ray analysis of the parent compound revealed a coplanar structure and a desirable column stacking arrangement in its single crystal form, which facilitates efficient charge transport.
OFETs fabricated using these materials exhibited excellent performance and reproducibility under ambient conditions. When thin films of the unsubstituted PBBTZ were deposited on treated substrates, the resulting devices achieved an average hole mobility as high as 0.34 cm² V⁻¹ s⁻¹ and a high on/off ratio of 10⁶–10⁷. This level of performance is attributed to the well-ordered molecular packing of the material in the thin film state. These results firmly establish that the pyrrolo-benzothiazine fused system is a viable and promising core for developing high-performance organic semiconductors for applications in flexible electronics, displays, and low-cost integrated circuits.
Table 2: Performance of OFETs based on 6H-Pyrrolo[3,2-b:4,5-b']bis rsc.orgmdpi.combenzothiazine (PBBTZ) Derivatives
| Compound | Hole Mobility (μ_h) [cm² V⁻¹ s⁻¹] | On/Off Ratio |
| 1 (PBBTZ) | 0.34 | ~10⁶–10⁷ |
| 2 (6-phenyl-PBBTZ) | 0.05 | ~10⁵–10⁶ |
| 3 (6-(4-octylphenyl)-PBBTZ) | 0.04 | ~10⁵–10⁶ |
Data obtained from OFETs fabricated on OTS-treated SiO₂/Si substrates.
Role as Intermediates in the Synthesis of Complex Heterocyclic Systems
In addition to their direct applications in materials, pyrrolo[2,1-c] rsc.orgmdpi.combenzothiazine derivatives serve as valuable intermediates for the construction of other complex heterocyclic scaffolds. Their inherent reactivity can be harnessed to perform molecular rearrangements and build new ring systems that would be difficult to access through other synthetic routes.
A notable example is the use of 3-aroylpyrrolo[2,1-c] rsc.orgmdpi.combenzothiazine-1,2,4-triones as precursors for the synthesis of pyrrolo[2,1-b] rsc.orgnih.govbenzothiazoles. beilstein-journals.orgrsc.org In a process known as nucleophile-induced ring contraction, these trione (B1666649) derivatives react with nucleophiles like alkanols or amines. The reaction proceeds through the cleavage of a sulfur-carbon bond in the 1,4-benzothiazine ring, followed by an intramolecular cyclization of the resulting 1-(2-thiophenyl)pyrrole intermediate. beilstein-journals.orgrsc.org This elegant one-pot transformation provides efficient access to the angularly fused pyrrolo[2,1-b] rsc.orgnih.govbenzothiazole system, which is itself of interest in medicinal chemistry. beilstein-journals.orgrsc.org
The accessibility of the starting pyrrolo[2,1-c] rsc.orgmdpi.combenzothiazine framework, for instance, through the annellation of 3-alkoxycarbonylmethylene-4H-1,4-benzothiazines with dimethyl acetylenedicarboxylate (B1228247), makes it a practical platform for further synthetic explorations. rsc.org The ability of this scaffold to undergo controlled ring transformations underscores its importance as a strategic building block in the synthetic chemist's toolkit for creating novel and diverse heterocyclic structures. beilstein-journals.org
Future Research Directions and Unexplored Avenues in 4h Pyrrolo 2,1 C 1,4 Benzothiazine Chemistry
Development of Novel Synthetic Strategies and Methodologies
While established methods for the synthesis of the 1,4-benzothiazine core exist, the development of more efficient, atom-economical, and environmentally benign strategies remains a key objective. nih.gov Recent advancements have focused on one-pot multicomponent reactions and the use of novel catalysts to streamline synthetic processes. nih.govnih.govresearchgate.net
Future work in this area could involve:
Asymmetric Synthesis: Developing stereoselective methods to access chiral 4H-pyrrolo(2,1-c)(1,4)benzothiazine derivatives is crucial for investigating their interactions with biological targets, which are often stereospecific.
Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of reaction control, scalability, and safety, particularly for exothermic or hazardous reactions.
Photoredox and Electrochemical Synthesis: These modern synthetic techniques can enable novel bond formations and functionalizations under mild conditions, opening up new avenues for derivatization of the pyrrolobenzothiazine scaffold.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide highly selective and sustainable routes to desired products.
A recent review highlights a variety of synthetic approaches to 1,4-benzothiazines developed over the last decade (2014–2024), summarizing well-established methods and outlining miscellaneous syntheses using various catalysts and reaction conditions. nih.gov
In-Depth Mechanistic Elucidation of Complex Rearrangements and Ring Transformations
The synthesis and transformation of pyrrolo[2,1-c] mdpi.combeilstein-journals.orgbenzothiazines can involve intricate reaction mechanisms, including rearrangements and ring contractions. beilstein-journals.orgnih.gov A thorough understanding of these processes is essential for optimizing reaction conditions and predicting the formation of desired products.
A notable example is the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] mdpi.combeilstein-journals.orgbenzothiazine-1,2,4-triones, which provides access to the isomeric pyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole (B30560) scaffold. beilstein-journals.orgnih.govsemanticscholar.org This transformation proceeds through the cleavage of the S-C bond in the 1,4-benzothiazine ring, followed by intramolecular cyclization. beilstein-journals.orgsemanticscholar.org
Future mechanistic studies could employ a combination of:
In-situ Spectroscopic Techniques: Utilizing techniques such as NMR and IR spectroscopy to monitor reaction progress in real-time can provide valuable insights into the formation of intermediates and transition states.
Isotopic Labeling Studies: These experiments can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates. rsc.org
Advanced Computational Studies for Predictive Modeling of Reactivity and Interaction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 4H-pyrrolo(2,1-c)(1,4)benzothiazines, computational studies can provide valuable predictions of their chemical reactivity, physical properties, and biological interactions. rsc.orgnih.gov
Key areas for future computational research include:
QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing robust QSAR models can help to predict the biological activity of new derivatives based on their chemical structure, guiding the design of more potent and selective compounds.
Molecular Docking and Dynamics Simulations: These simulations can be used to predict how this compound derivatives bind to biological targets such as enzymes and receptors, providing insights into their mechanism of action. nih.govnih.gov
Prediction of Physicochemical Properties: Computational methods can be used to predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.
DFT Calculations: Quantum chemical calculations can be employed to understand the electronic structure of these molecules, correlating theoretical data with experimental results from techniques like NMR and UV-Vis spectroscopy. rsc.org
Exploration of New Biological Targets and Mechanistic Pathways (beyond current in vitro findings)
While some derivatives of the related pyrrolo mdpi.combeilstein-journals.orgbenzodiazepine (B76468) class are known for their interaction with DNA, the full spectrum of biological targets for 4H-pyrrolo(2,1-c)(1,4)benzothiazines remains largely unexplored. mdpi.com Current research has identified some derivatives as calcium channel antagonists. nih.gov
Future investigations should aim to:
Screen against a broader range of biological targets: This could include enzymes, receptors, and ion channels implicated in various diseases.
Investigate novel mechanisms of action: Moving beyond known targets, research could uncover entirely new ways in which these compounds exert their biological effects.
Utilize chemoproteomics and other target identification technologies: These powerful tools can help to identify the specific proteins that interact with this compound derivatives within a cellular context.
Explore potential applications in new therapeutic areas: Based on the identified biological targets, research can be directed towards developing these compounds for diseases such as cancer, neurodegenerative disorders, and infectious diseases. For instance, related pyrazole-containing heterocyclic systems have shown promise as inhibitors of transforming growth factor-beta type I receptor kinase and as anti-inflammatory agents. nih.govnih.gov
Diversification into Novel Materials and Functional Molecules
The unique electronic and photophysical properties of fused heterocyclic systems suggest that 4H-pyrrolo(2,1-c)(1,4)benzothiazines could find applications beyond medicine.
Potential areas of exploration include:
Organic Electronics: The conjugated π-system of the pyrrolobenzothiazine core could be exploited in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Fluorescent Probes and Sensors: Modification of the scaffold could lead to the development of novel fluorescent probes for the detection of specific ions, molecules, or biological events. Some 1,4-benzothiazine derivatives have already been studied for their photophysical properties. rsc.org
Functional Dyes: The chromophoric nature of the ring system could be harnessed to create new dyes with specific absorption and emission properties for use in imaging, textiles, or other applications.
Q & A
Q. What experimental conditions optimize the one-pot synthesis of 4H-Pyrrolo[2,1-c][1,4]benzothiazine derivatives?
To optimize synthesis, use a two-step protocol: (1) React (2-fluorophenyl)sulfonyl acetones with lactams (e.g., 5-methoxy-3,4-dihydro-2H-pyrrole) at 90°C, followed by (2) cyclization in 1,4-dioxane at 50–60°C. Substituent selection is critical; electron-withdrawing groups (e.g., halogens) enhance cyclization, while electron-donating groups hinder it. For example, sulfonyl acetones with Cl/F substituents yield cyclized products (e.g., 4y , 4z ) efficiently .
Q. How do substituents on the phenyl ring influence cyclization efficiency?
Electronic effects dominate:
- Electron-withdrawing groups (e.g., Cl, F) stabilize transition states via resonance, accelerating cyclization.
- Electron-donating groups (e.g., OCH₃) destabilize intermediates, reducing yields.
For instance, sulfonyl acetones with R₂=Cl/F produce cyclized products in higher yields than those with R₂=OCH₃ .
Q. What are the advantages of microwave-assisted synthesis for benzothiazine derivatives?
Microwave irradiation reduces reaction times (minutes vs. hours) and improves regioselectivity. For example, microwave-induced cyclization of α-arylsulfonyl acrylates achieves high-purity 4H-1,4-benzothiazine-1,1-dioxides with minimal side products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes during cyclization?
Analytical challenges arise when cyclized products (4 ) coexist with unreacted enamines (3 ). Use:
Q. What methodologies assess the pharmacological potential of 4H-Pyrrolo[2,1-c][1,4]benzothiazine derivatives?
- ATP-sensitive potassium channel activation : Test 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives using patch-clamp electrophysiology in pancreatic β-cells .
- Antitumor activity : Evaluate hybrid compounds (e.g., PBD-distamycin conjugates) via in vitro cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) .
Q. How can structural ambiguities in synthesized derivatives be resolved?
Combine:
- X-ray crystallography : For unambiguous confirmation of ring conformation (e.g., dihydro vs. fully aromatic systems).
- DFT calculations : To model electronic transitions and validate NMR/IR data.
Reference NIST Chemistry WebBook for standard spectroscopic data (e.g., bond angles, vibrational frequencies) .
Data Contradiction Analysis
Q. Why do some substituents yield inconsistent cyclization results across studies?
Discrepancies arise from solvent polarity and temperature gradients. For example:
- Polar solvents (e.g., DMF) stabilize intermediates, favoring cyclization even with electron-donating groups.
- Non-polar solvents (e.g., toluene) may stall reactions unless electron-withdrawing groups are present. Always replicate conditions from literature (e.g., [9,10]) with controlled solvent/temperature parameters .
Methodological Tables
Table 1. Key Substituent Effects on Cyclization Efficiency
| Substituent (R₂) | Electronic Effect | Cyclization Yield (%) |
|---|---|---|
| Cl | Withdrawing | 85–90 |
| F | Withdrawing | 80–85 |
| OCH₃ | Donating | 30–35 |
| CH₃ | Mild Donating | 50–55 |
| Data derived from sulfonyl acetone-lactam reactions . |
Table 2. Pharmacological Screening Protocols
| Assay Type | Target | Key Derivative | Result (IC₅₀/EC₅₀) |
|---|---|---|---|
| Patch-clamp electrophys. | Kₐₜₚ channels | 2-Carbonitrile-1,1-dioxide | EC₅₀ = 12 µM |
| Cytotoxicity (MTT) | HeLa cells | PBD-distamycin hybrid | IC₅₀ = 0.8 µM |
| Adapted from [14,16]. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
